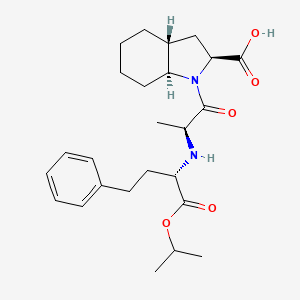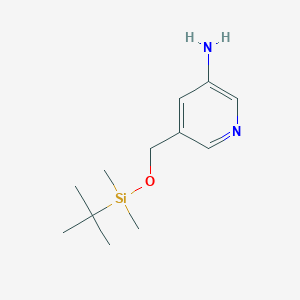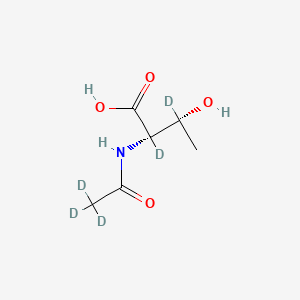
Trandolaprilat isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trandolaprilat isopropyl ester is a chemical compound derived from trandolaprilat, which is the active metabolite of trandolapril. Trandolapril is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications. It is used to treat hypertension, congestive heart failure, and to improve survival following a myocardial infarction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of trandolaprilat isopropyl ester involves the esterification of trandolaprilat with isopropyl alcohol. The process typically includes the use of a suitable acid catalyst to facilitate the esterification reaction. The reaction conditions may vary, but common conditions include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Trandolaprilat isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield trandolaprilat and isopropyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as alcohols or amines can be used under mild conditions.
Major Products Formed
Hydrolysis: Trandolaprilat and isopropyl alcohol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trandolaprilat isopropyl ester has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, particularly in relation to ACE inhibition.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases.
Industry: Used in the development of pharmaceutical formulations and as an intermediate in the synthesis of other compounds
Mécanisme D'action
Trandolaprilat isopropyl ester, like trandolaprilat, inhibits the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The compound also reduces the secretion of aldosterone, which helps in reducing sodium and water retention .
Comparaison Avec Des Composés Similaires
Similar Compounds
Enalaprilat: Another ACE inhibitor with similar therapeutic uses.
Lisinopril: A non-esterified ACE inhibitor with a similar mechanism of action.
Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor.
Uniqueness
Trandolaprilat isopropyl ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its non-esterified counterparts. The esterification can influence the compound’s solubility, absorption, and metabolism, potentially leading to variations in its therapeutic efficacy and duration of action .
Propriétés
Formule moléculaire |
C25H36N2O5 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C25H36N2O5/c1-16(2)32-25(31)20(14-13-18-9-5-4-6-10-18)26-17(3)23(28)27-21-12-8-7-11-19(21)15-22(27)24(29)30/h4-6,9-10,16-17,19-22,26H,7-8,11-15H2,1-3H3,(H,29,30)/t17-,19+,20-,21-,22-/m0/s1 |
Clé InChI |
ZPEIMRIRSAESCO-KVEDYDLGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C |
SMILES canonique |
CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)

![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)

![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)

![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)

![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)



